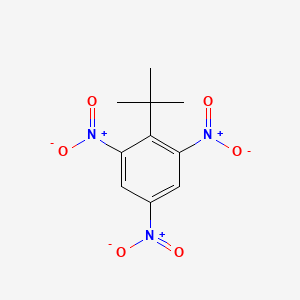
2-tert-Butyl-1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1,3,5-trinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with three nitro groups (NO₂) and one tert-butyl group (C₄H₉)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,3,5-trinitrobenzene can be synthesized through nitration reactions. One common method involves the nitration of 1,3,5-trichlorobenzene using a mixture of nitric acid and sulfuric acid at elevated temperatures (423 K). The resulting 1,3,5-trichloro-2,4,6-trinitrobenzene is then reacted with ammonia in a toluene medium to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups, forming 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Reduction: The major product is 2-tert-butyl-1,3,5-triaminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Wirkmechanismus
The mechanism by which 2-tert-Butyl-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a tert-butyl group.
1,3,5-Trinitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of tert-butyl, known for its use in insensitive high explosives.
Uniqueness
2-tert-Butyl-1,3,5-trinitrobenzene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it distinct from other nitrobenzenes and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56140-47-7 |
|---|---|
Molekularformel |
C10H11N3O6 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
2-tert-butyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H11N3O6/c1-10(2,3)9-7(12(16)17)4-6(11(14)15)5-8(9)13(18)19/h4-5H,1-3H3 |
InChI-Schlüssel |
YGVVDCMQPYJUJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

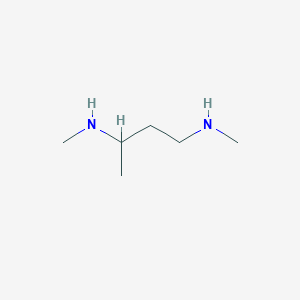
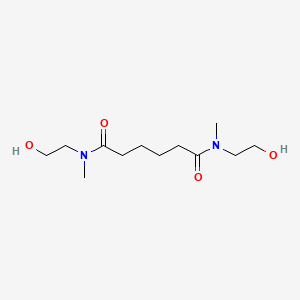
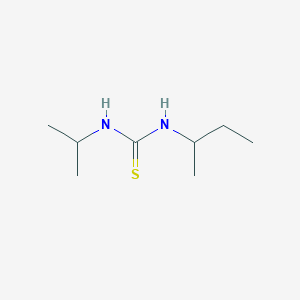
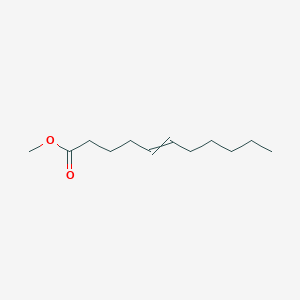
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
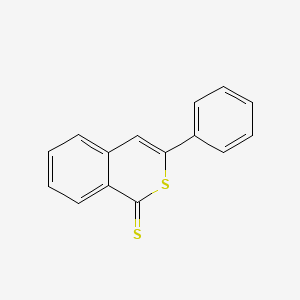
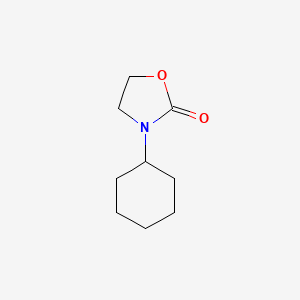

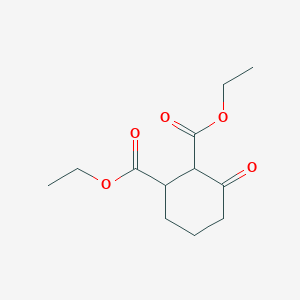
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
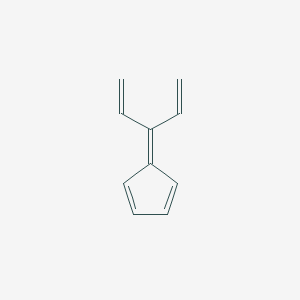
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
